Cyanotriphenylborate

Overview

Description

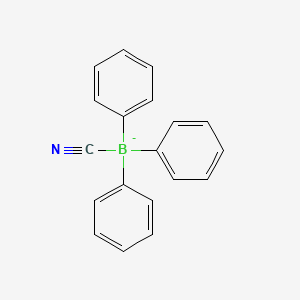

Cyanotriphenylborate (CTB) is a synthetic anion with the chemical formula [B(C₆H₅)₃CN]⁻. It is widely recognized for its role as a subtype-specific blocker of glycine receptor (GlyR) chloride channels, particularly targeting the α1 subunit . GlyRs are inhibitory ligand-gated ion channels critical for regulating neurotransmission in the central nervous system. CTB’s antagonistic action is noncompetitive, use-dependent, and voltage-sensitive, suggesting it acts as an open-channel blocker . Its selectivity for α1-containing GlyRs (IC₅₀ = 1.3 µM) over α2 homooligomers (IC₅₀ > 20 µM) makes it a valuable pharmacological tool for dissecting GlyR subunit composition and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanotriphenylborate can be synthesized through several methods. One common approach involves the reaction of triphenylborane with cyanide sources under controlled conditions. For example, sodium cyanide can be used as a cyanide source in an organic solvent to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyanotriphenylborate undergoes various chemical reactions, including:

Substitution Reactions: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coordination Reactions: this compound can form coordination complexes with metal ions, which are useful in catalysis and material science

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

Metal Ions: Transition metal ions such as palladium, platinum, and lanthanides are often used in coordination reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted borate compounds can be formed.

Coordination Complexes: Metal-cyanotriphenylborate complexes are formed, which have applications in catalysis and material science.

Scientific Research Applications

Biological Applications

1. Glycine Receptor Antagonism

Cyanotriphenylborate has been identified as a selective antagonist for glycine receptors, particularly those composed of the α1 subunit. Research indicates that CTB effectively blocks the activity of these receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This antagonistic property has been utilized to study the physiological and pathological roles of glycine receptors in various neurological conditions .

2. Neuropharmacological Research

CTB's ability to inhibit glycine receptors has made it a subject of interest in neuropharmacological studies. It is used to investigate the mechanisms underlying synaptic transmission and plasticity, providing insights into disorders such as epilepsy and schizophrenia. Studies have shown that CTB can influence the dynamics of inhibitory synaptic inputs, thereby affecting neuronal excitability and network behavior .

Case Studies

Case Study 1: Inhibitory Input Dynamics

In a study examining the effects of this compound on inhibitory glycinergic inputs, researchers found that the presence of CTB altered the time constants of fast inhibitory currents in neurons. This suggests that CTB not only blocks glycine receptors but also modifies synaptic integration processes, highlighting its potential utility in understanding inhibitory signaling pathways .

Case Study 2: Pharmacological Profiling

Another significant study involved pharmacological profiling of CTB against various glycine receptor subtypes. The findings demonstrated that CTB selectively inhibited α1 homo-oligomers while having differential effects on heteromeric receptors. This selectivity is crucial for developing targeted therapies for conditions associated with dysfunctional glycinergic signaling .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

Cyanotriphenylborate acts as a subtype-specific blocker of glycine receptor chloride channels. It binds to the chloride channel of the recombinant alpha 1-subunit homooligomeric glycine receptor, causing noncompetitive and use-dependent inhibition. This blockage is more pronounced at positive membrane potentials, suggesting an open-channel block mechanism. The sensitivity to this compound is influenced by a single glycine residue at position 254 of the alpha 1 subunit .

Comparison with Similar Compounds

Pharmacological Profile and Subunit Specificity

CTB’s selectivity arises from structural interactions with the GlyR pore-lining M2 domain. A single glycine residue at position 254 (α1 subunit) is critical for CTB binding; substituting this residue with alanine (as in α2 subunits) abolishes sensitivity . This contrasts with other GlyR blockers:

Key Findings :

- CTB vs. Picrotoxinin : While both block GlyR pores, picrotoxinin lacks subunit specificity and targets all α homo-oligomers . CTB’s α1 selectivity enables precise dissection of GlyR subtypes .

- CTB vs. Lindane/Fipronil : Lindane and fipronil inhibit α1, α2, and α3 GlyRs but require 6' threonine residues for activity, unlike CTB, which depends on 2' glycine .

- Structural Determinants : Mutations at the 2' position (e.g., G2'A in α1) reduce CTB sensitivity, whereas G2'P abolishes it entirely .

Chemical and Functional Distinctions

CTB’s borate-cyanide structure distinguishes it from other borate derivatives and ion channel blockers:

- Triphenylborate Derivatives : Unlike CTB, compounds like tetra (triphenylphosphine)palladium () are used in catalysis rather than receptor modulation.

- Cyanoborates: Cyanoborate complexes (e.g., [NCBPh₃]⁻) exhibit diverse coordination chemistry () but lack documented GlyR activity.

- Metal Complexes: Sodium this compound forms stable complexes with transition metals (e.g., Ni²⁺, Fe²⁺) (), highlighting its versatility in inorganic synthesis.

Q & A

Basic Research Questions

Q. How can researchers synthesize cyanotriphenylborate with high purity for electrophysiological studies?

- Methodological Answer : this compound can be synthesized via reactions involving sodium this compound and pyrazole derivatives. Challenges in purity arise due to steric hindrance from bulky substituents, as observed in failed attempts to synthesize polypyrazolylborates with bulky pyrazole groups. Purification requires iterative recrystallization and spectroscopic validation (e.g., IR and proton NMR) to confirm the absence of byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound in synthetic chemistry?

- Methodological Answer : Infrared (IR) spectroscopy identifies B-CN and B-Ph vibrational modes, while proton NMR confirms the absence of residual solvents or unreacted precursors. Elemental analysis ensures stoichiometric accuracy. For electrophysiological applications, mass spectrometry validates molecular integrity .

Intermediate Research Questions

Q. How does this compound act as a subtype-specific blocker of glycine receptor chloride channels?

- Methodological Answer : Electrophysiological assays (e.g., patch-clamp recordings) are used to assess this compound's inhibitory effects on glycine receptor subtypes. Comparative studies with mutated receptors (e.g., pore-lining residues at the -2' position) reveal its binding specificity. Data interpretation should account for pore diameter (~5.34 Å in open states), which permits partial ion permeation .

Q. What experimental controls are necessary to validate this compound’s specificity in ion channel studies?

- Methodological Answer : Include negative controls (e.g., channels resistant to this compound, such as GABAA receptors) and concentration-response curves to differentiate nonspecific vs. subtype-specific effects. Co-application with competitive antagonists (e.g., picrotoxin) can clarify binding mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pore diameter measurements when using this compound in ion channel structural studies?

- Methodological Answer : Cryo-EM structures of this compound-bound glycine receptors may show larger pore diameters (~7 Å) compared to electrophysiological estimates. Address this by cross-validating structural data with functional assays (e.g., ion permeability tests) and molecular dynamics simulations to reconcile static vs. dynamic pore states .

Q. What strategies optimize this compound’s solubility in aqueous solutions for biophysical assays?

- Methodological Answer : Solubility is limited by hydrophobic triphenyl groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered saline. Counterion selection (e.g., sodium vs. tetraalkylammonium) and temperature control (4–25°C) can mitigate aggregation .

Q. How should researchers design experiments to study this compound’s structure-activity relationships (SAR) in channel blockade?

- Methodological Answer : Combine mutational scanning of receptor pore residues with molecular docking simulations. Test this compound analogs (e.g., halogenated triphenylborates) to assess steric and electronic effects on binding affinity. Dose-response data should be analyzed using Hill plots to infer cooperativity .

Q. Data Contradiction and Reproducibility

Q. How can thermodynamic inconsistencies in this compound solubility data be addressed?

- Methodological Answer : Discrepancies in solubility values often stem from variations in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Standardize protocols using IUPAC guidelines, report temperature/pH conditions, and validate with independent methods (e.g., isothermal titration calorimetry) .

Q. Frameworks for Research Design

- PICOT Framework : Use Population (specific ion channels), Intervention (this compound concentration), Comparison (wild-type vs. mutated receptors), Outcome (inhibition efficacy), and Time (acute vs. prolonged exposure) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (mechanistically novel), Novel (unexplored binding modes), Ethical (non-toxic concentrations), and Relevant (ion channel pharmacology) .

Properties

IUPAC Name |

cyano(triphenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BN/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJITQQQMJSBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BN- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47107-21-1 | |

| Record name | (T-4)-(Cyano-κC)triphenylborate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47107-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.